1-Amino-4-methylpentan-3-ol

Catalog No.
S990595
CAS No.
860546-11-8
M.F
C6H15NO
M. Wt
117.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-4-methylpentan-3-ol

CAS Number

860546-11-8

Product Name

1-Amino-4-methylpentan-3-ol

IUPAC Name

1-amino-4-methylpentan-3-ol

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C6H15NO/c1-5(2)6(8)3-4-7/h5-6,8H,3-4,7H2,1-2H3

InChI Key

ZTKFDYZSGCIKNI-UHFFFAOYSA-N

SMILES

CC(C)C(CCN)O

Canonical SMILES

CC(C)C(CCN)O

1-Amino-4-methylpentan-3-ol, also known as 1-amino-4-methyl-3-pentanol, is an organic compound with the molecular formula C₆H₁₅NO. It features a six-carbon chain with a primary amine group at position 1, a hydroxyl group at position 3, and a methyl group at position 4. This compound is notable for its role in the pharmaceutical industry, particularly in the synthesis of analgesics like Tapentadol, which is used to treat moderate to severe pain .

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
  • Esterification: It can react with carboxylic acids to form esters.
  • Acylation: The amine group can participate in acylation reactions, leading to the formation of amides.
  • Enantiomer Separation: The compound can be separated into its enantiomers using high-performance liquid chromatography techniques involving fluorogenic agents.

The synthesis of 1-amino-4-methylpentan-3-ol typically involves:

  • Alkylation of Amines: Starting from simpler amines and using alkylation methods to introduce the methyl and hydroxyl groups.
  • Reduction Reactions: The compound can also be synthesized through reduction of corresponding carbonyl compounds.

For example, one method involves starting with 4-methylpentan-3-one and reducing it in the presence of ammonia or an amine source.

1-Amino-4-methylpentan-3-ol has several applications:

  • Pharmaceutical Industry: Primarily used as an intermediate in the synthesis of Tapentadol and other analgesics.
  • Chiral Separation: Employed in the enantiomer separation of chiral aliphatic amines, enhancing the purity and efficacy of pharmaceutical compounds.
  • Building Block for Complex Molecules: Utilized in synthesizing more complex organic molecules, making it valuable in organic chemistry research.

Several compounds share structural similarities with 1-amino-4-methylpentan-3-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-4-methylpentan-1-olHydroxyl at position 1Different positioning of functional groups
2-Amino-3-pentanolHydroxyl at position 2Variation in carbon chain length
3-Amino-2-pentanolHydroxyl at position 3Different amine positioning
(S)-1-Amino-4-methylpentan-3-olStereoisomer with specific optical activityEnantiomeric properties affecting biological activity

Uniqueness

The uniqueness of 1-amino-4-methylpentan-3-ol lies in its specific functional group arrangement and its pivotal role as a precursor for important pharmaceuticals like Tapentadol. Its ability to undergo various

XLogP3

0.4

Dates

Last modified: 08-16-2023

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